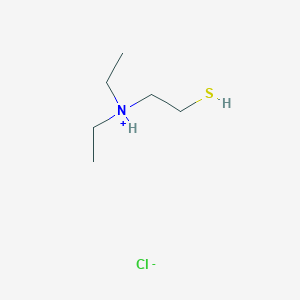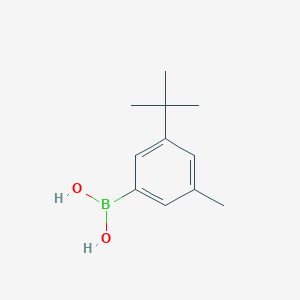
(3-(tert-Butyl)-5-methylphenyl)boronic acid
Overview
Description
(3-Tert-butyl-5-methylphenyl)boronic acid is an organoboron compound with the molecular formula C11H17BO2. It is a boronic acid derivative characterized by the presence of a boronic acid group attached to a phenyl ring substituted with tert-butyl and methyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
(3-Tert-butyl-5-methylphenyl)boronic acid is an organoboron compound that primarily targets unsaturated bonds in organic compounds . It is often used in Suzuki-Miyaura cross-coupling reactions, a type of palladium-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This involves the removal of the boron moiety from the boronic ester, which is then replaced by a hydrogen atom . This reaction is catalyzed by a radical approach .
Biochemical Pathways
The protodeboronation of (3-Tert-butyl-5-methylphenyl)boronic acid affects various biochemical pathways. It is used in the synthesis of diverse pharmaceutical substances, particularly in cancer treatment drugs . The compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that the compound is usually bench stable, easy to purify, and often commercially available . These features suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of (3-Tert-butyl-5-methylphenyl)boronic acid is the formation of new carbon-carbon bonds. This is a valuable transformation in organic synthesis, enabling the creation of complex molecules from simpler precursors . The compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The action of (3-Tert-butyl-5-methylphenyl)boronic acid can be influenced by various environmental factors. For instance, the compound’s stability can be affected by exposure to air and moisture . Furthermore, the efficiency of the protodeboronation reaction can be influenced by the presence of certain catalysts .
Biochemical Analysis
Biochemical Properties
(3-Tert-butyl-5-methylphenyl)boronic acid is known to play a role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reactions. This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process
Molecular Mechanism
The molecular mechanism of action of (3-Tert-butyl-5-methylphenyl)boronic acid is primarily understood in the context of the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group to a palladium complex
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (3-Tert-butyl-5-methylphenyl)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the reaction of 3-tert-butyl-5-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid .
Industrial Production Methods: In an industrial setting, the production of boronic acids often involves large-scale hydroboration processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The scalability of these methods makes them suitable for the commercial production of (3-Tert-butyl-5-methylphenyl)boronic acid .
Chemical Reactions Analysis
Types of Reactions: (3-Tert-butyl-5-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Acids: For protodeboronation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Hydrocarbons: Produced via protodeboronation.
Scientific Research Applications
(3-Tert-butyl-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
- (3-Methylphenyl)boronic acid
- 4-tert-Butylphenylboronic acid
- Phenylboronic acid
Comparison: (3-Tert-butyl-5-methylphenyl)boronic acid is unique due to the presence of both tert-butyl and methyl substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to simpler boronic acids like phenylboronic acid, (3-Tert-butyl-5-methylphenyl)boronic acid offers enhanced steric and electronic properties, making it a valuable reagent in specific synthetic applications .
Properties
IUPAC Name |
(3-tert-butyl-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO2/c1-8-5-9(11(2,3)4)7-10(6-8)12(13)14/h5-7,13-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWPIVKWAIMBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(C)(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378358 | |
| Record name | (3-tert-Butyl-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193905-93-0 | |
| Record name | (3-tert-Butyl-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(tert-Butyl)-5-methylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methylimidazo[5,1-b]thiazole](/img/structure/B67318.png)
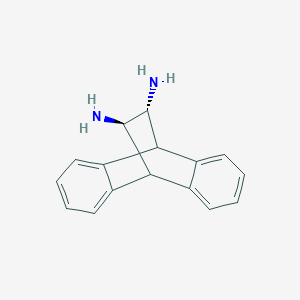
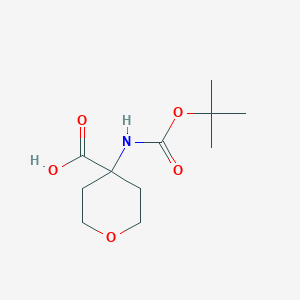

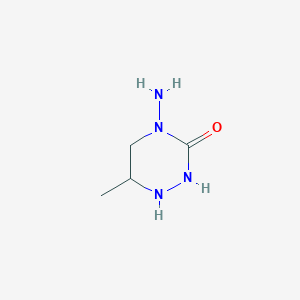
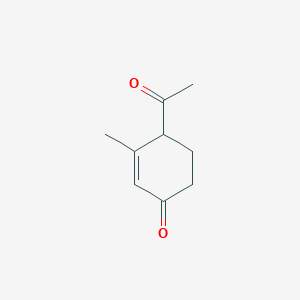
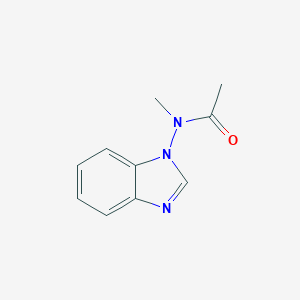
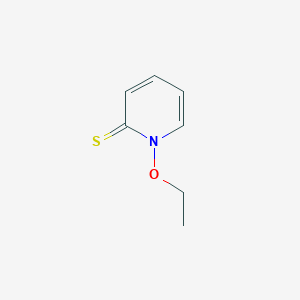
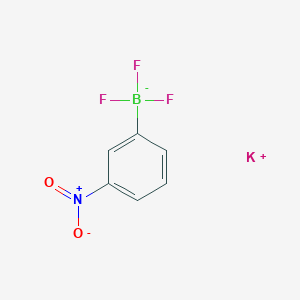
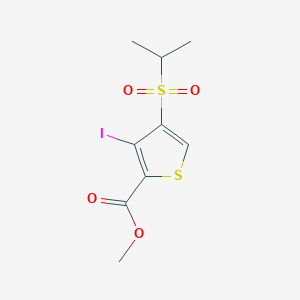
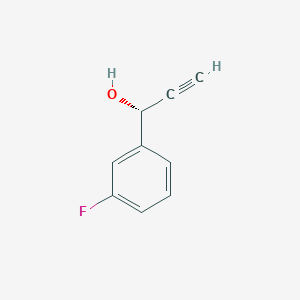
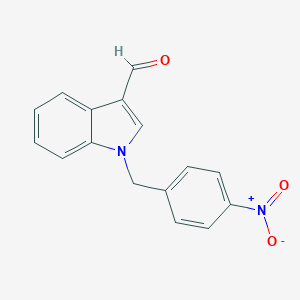
![5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylthiophene-2-sulfonyl chloride](/img/structure/B67349.png)
